4-(Bromomethyl)-3-nitropyridine
Overview
Description
4-(Bromomethyl)-3-nitropyridine, also known as 4-Br-3-NP, is an organic compound that is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is a reactive nitro compound, which makes it a useful reagent in organic synthesis. 4-Br-3-NP has also been used in the synthesis of various biologically active compounds, including antibiotics and anticancer drugs. In addition, 4-Br-3-NP has been used in a variety of laboratory experiments, such as the synthesis of nitro compounds, the synthesis of polymers, and the synthesis of organometallic compounds.
Scientific Research Applications
- Field : Synthetic Chemistry
- Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .
- Method : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
- Field : Pharmaceutical Chemistry
- Application : 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcome is the production of eprosartan, an antihypertensive agent .
Synthesis and Characterisation of Isomeric Derivatives
Synthesis of Eprosartan
- Field : Analytical Chemistry
- Application : Bromothymol blue, which contains a bromomethyl group, is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : The indicator changes color depending on the pH of the solution, providing a visual means of determining pH .
- Results : The indicator is bright aquamarine by itself, and greenish-blue in a neutral solution. The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .
- Field : Pharmaceutical Chemistry
- Application : 4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcome is the production of temoporfin, a photosensitizer used in photodynamic therapy .
Bromothymol Blue as a pH Indicator
Synthesis of Temoporfin
- Field : Environmental Science
- Application : A series of benzene rings containing porous polymer materials (B-PPMs) were fabricated via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis(bromomethyl)benzene . These B-PPMs are used for the selective capture of CO2 from mixed gases .
- Method : The B-PPMs were synthesized through a facile condensation reaction and were verified to have accessible surface areas, large pore volumes, and appropriate pore sizes .
- Results : The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm³·g⁻¹ at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively .
- Field : Organic Chemistry
- Application : 4-Chlorobutyl (bromomethyl) ether (1-bromomethoxy-4-chlorobutane) enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcome is the bromomethylation of aromatic hydrocarbons .
Selective CO2 Capture
Bromomethylation of Aromatic Hydrocarbons
properties
IUPAC Name |
4-(bromomethyl)-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNXIMJLFYEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.